N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline
Description
N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring attached to an ethyl chain, which is further connected to an aniline group with a methyl substitution on the nitrogen atom
Properties
CAS No. |
62171-76-0 |
|---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-methyl-N-(2-naphthalen-2-ylethyl)aniline |
InChI |
InChI=1S/C19H19N/c1-20(19-9-3-2-4-10-19)14-13-16-11-12-17-7-5-6-8-18(17)15-16/h2-12,15H,13-14H2,1H3 |
InChI Key |
FKBSSMREPRTSLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline typically involves the alkylation of N-methylaniline with a naphthalene derivative. One common method is the reaction of N-methylaniline with 2-(bromomethyl)naphthalene under basic conditions, such as using potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Scientific Research Applications
N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aromatic amines and their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: A simpler analog with a single benzene ring instead of a naphthalene ring.
Methamnetamine: A compound with a similar structure but different functional groups and applications.
Uniqueness
N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline is unique due to its naphthalene ring, which imparts distinct chemical and physical properties compared to simpler aromatic amines. This structural feature can influence its reactivity, binding affinity, and overall behavior in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
